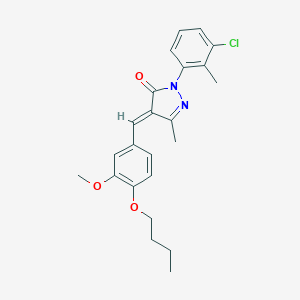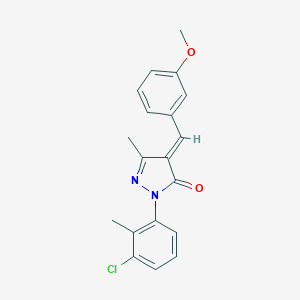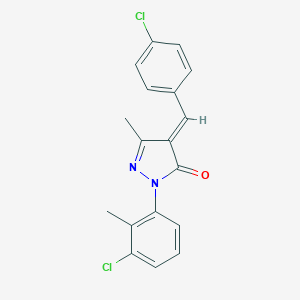![molecular formula C27H32ClNO5 B301969 [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301969.png)
[9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid, also known as CLE-25, is a novel compound with potential therapeutic applications. It belongs to the class of acridine derivatives, which have been extensively studied for their pharmacological properties. CLE-25 has shown promising results in various scientific research studies, making it a topic of interest for researchers and scientists.
Wirkmechanismus
The mechanism of action of [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid is not fully understood. However, it is believed to act through multiple pathways. [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis. It also inhibits the production of pro-inflammatory cytokines, leading to its anti-inflammatory activity. The antibacterial activity of [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
[9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are known to cause cellular damage. [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has also been found to inhibit the activity of enzymes involved in cancer cell proliferation, leading to its anti-cancer activity. Additionally, [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has been shown to reduce the production of pro-inflammatory cytokines, leading to its anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
[9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has several advantages for lab experiments. It is a novel compound with potential therapeutic applications, making it a topic of interest for researchers and scientists. [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has shown promising results in various scientific research studies, making it a potential candidate for further research. However, the synthesis of [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid is complex and requires expertise in organic chemistry. The yield of [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid is moderate, and further optimization is required to improve the yield.
Zukünftige Richtungen
There are several future directions for the research on [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid. One potential direction is to investigate its potential as an anti-cancer agent. [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Further research is required to determine its efficacy in vivo. Another potential direction is to investigate its potential as an anti-inflammatory agent. [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has been found to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory activity. Further research is required to determine its efficacy in vivo. Additionally, the synthesis of [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid can be optimized to improve the yield and reduce the complexity of the reaction sequence.
Synthesemethoden
The synthesis of [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid involves a multi-step reaction sequence. The starting material for the synthesis is 3-chloro-4-ethoxyaniline, which undergoes a series of reactions to form the final product. The synthesis process is complex and requires expertise in organic chemistry. The yield of [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid is moderate, and further optimization is required to improve the yield.
Wissenschaftliche Forschungsanwendungen
[9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, including anti-inflammatory, anti-cancer, and anti-bacterial activities. [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has exhibited antibacterial activity against various bacterial strains.
Eigenschaften
Produktname |
[9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid |
|---|---|
Molekularformel |
C27H32ClNO5 |
Molekulargewicht |
486 g/mol |
IUPAC-Name |
2-[9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C27H32ClNO5/c1-6-34-21-8-7-15(9-16(21)28)23-24-17(10-26(2,3)12-19(24)30)29(14-22(32)33)18-11-27(4,5)13-20(31)25(18)23/h7-9,23H,6,10-14H2,1-5H3,(H,32,33) |
InChI-Schlüssel |
RGAPCEQARGKLJZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)CC(=O)O)Cl |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B301886.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide](/img/structure/B301887.png)
![ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B301889.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B301892.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide](/img/structure/B301894.png)
![N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B301896.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301897.png)
![N-(2,6-dimethylphenyl)-N-[2-(2-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B301901.png)
![N-[2-(2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B301903.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-phenylthiourea](/img/structure/B301904.png)
![4-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301905.png)


